Methyl 4-amino-3-(2-fluorophenyl)butanoate
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Overview
Description
Methyl 4-amino-3-(2-fluorophenyl)butanoate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of butanoic acid, featuring an amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(2-fluorophenyl)butanoate typically involves the esterification of 4-amino-3-(2-fluorophenyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(2-fluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 4-amino-3-(2-fluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(2-fluorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(2-fluorophenyl)butanoate
- Methyl 4-(3-fluorophenyl)butanoate
- Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
Uniqueness
Methyl 4-amino-3-(2-fluorophenyl)butanoate is unique due to the specific positioning of the amino and fluorophenyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
methyl 4-amino-3-(2-fluorophenyl)butanoate |
InChI |
InChI=1S/C11H14FNO2/c1-15-11(14)6-8(7-13)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3 |
InChI Key |
BYBANSMEKDMHGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1=CC=CC=C1F |
Origin of Product |
United States |
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